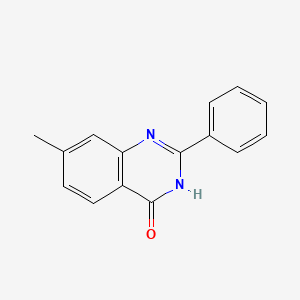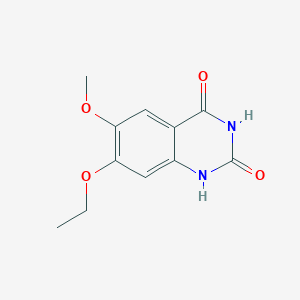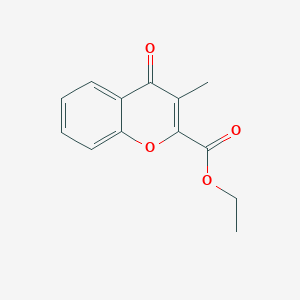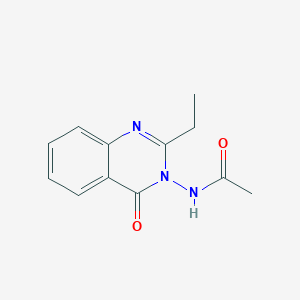
(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol is an organic compound characterized by the presence of a methoxy group, a trimethylsilyl-ethynyl group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium, under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while reduction can produce the corresponding hydrocarbon .
Scientific Research Applications
(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group and phenylmethanol moiety also contribute to its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-2-((trimethylsilyl)ethynyl)aniline: Similar structure but with an aniline group instead of methanol.
(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of methanol.
Uniqueness
(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol is unique due to the presence of both the methoxy and trimethylsilyl-ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
89414-55-1 |
|---|---|
Molecular Formula |
C13H18O2Si |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
[5-methoxy-2-(2-trimethylsilylethynyl)phenyl]methanol |
InChI |
InChI=1S/C13H18O2Si/c1-15-13-6-5-11(12(9-13)10-14)7-8-16(2,3)4/h5-6,9,14H,10H2,1-4H3 |
InChI Key |
SQVRMQLZEWFUAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C[Si](C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)





![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)

![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)




